

Spectroscopic data (NMR, HRMS) for Curvulamine A structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Curvulamine A

Cat. No.: B12421211

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Unraveling the Structure of Curvulamine A: A Spectroscopic Approach

For Immediate Release

Berkeley, CA – The intricate molecular architecture of **Curvulamine A**, a promising antibacterial agent, has been definitively established through a rigorous spectroscopic analysis. This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data that were pivotal in the structure elucidation of this complex natural product. The data presented here is based on the research published in the Journal of the American Chemical Society in 2020 by Haelsig, Xuan, and Maimone, who reported the first total synthesis of (-)-**Curvulamine A**.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provided the initial confirmation of the molecular formula of **Curvulamine A**, a crucial first step in its structural determination.

Ion	Calculated Mass [M+H] ⁺	Observed Mass [M+H] ⁺
C ₂₀ H ₂₅ N ₂ O ₂	339.1887	339.1889

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allowed for the detailed mapping of the carbon and proton framework of **Curvulamine A**. The following tables summarize the ^1H and ^{13}C NMR data, which were instrumental in assembling the final structure.

^1H NMR Spectroscopic Data for Curvulamine A (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.64	s	
3	6.13	s	
4	2.29	s	
6	5.89	d	9.5
7	5.76	d	9.5
8	4.01	d	8.0
9	2.15	m	
10	1.83	m	
11	1.65	m	
12	3.32	t	8.5
14'	6.71	s	
16'	6.20	s	
17'	2.31	s	
19'	5.95	d	9.5
20'	5.81	d	9.5
21'	4.05	d	8.0
22'	2.18	m	
23'	1.88	m	
24'	1.70	m	
25'	3.35	t	8.5

¹³C NMR Spectroscopic Data for Curvulamine A (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
1	119.8
2	125.1
3	108.3
4	12.1
5	134.2
6	128.9
7	128.5
8	60.2
9	32.4
10	28.7
11	25.9
12	45.6
13	170.1
14'	120.1
15'	125.3
16'	108.5
17'	12.3
18'	134.5
19'	129.1
20'	128.7
21'	60.4
22'	32.6
23'	28.9

24'	26.1
25'	45.8
26'	170.3

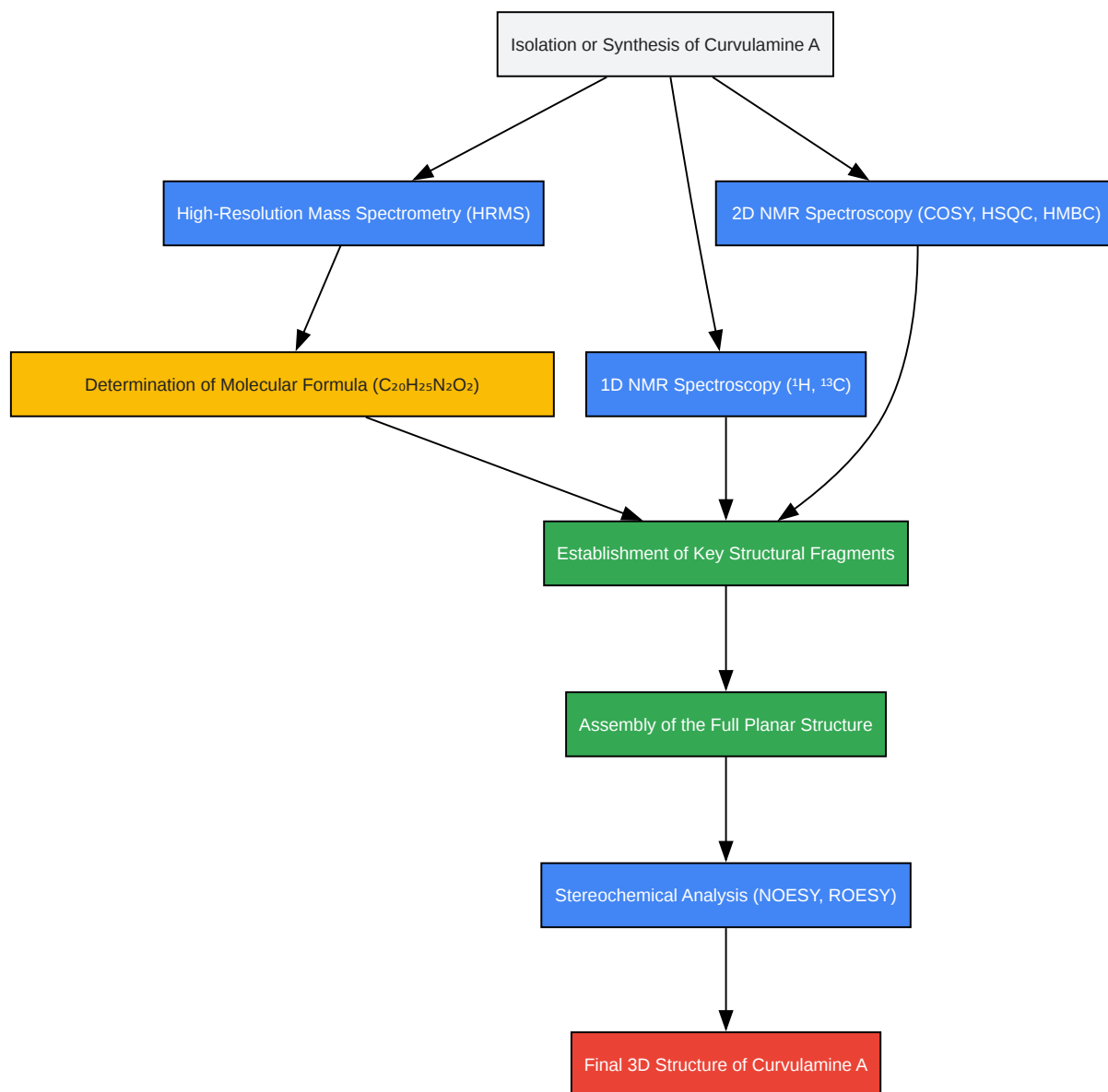
Experimental Protocols

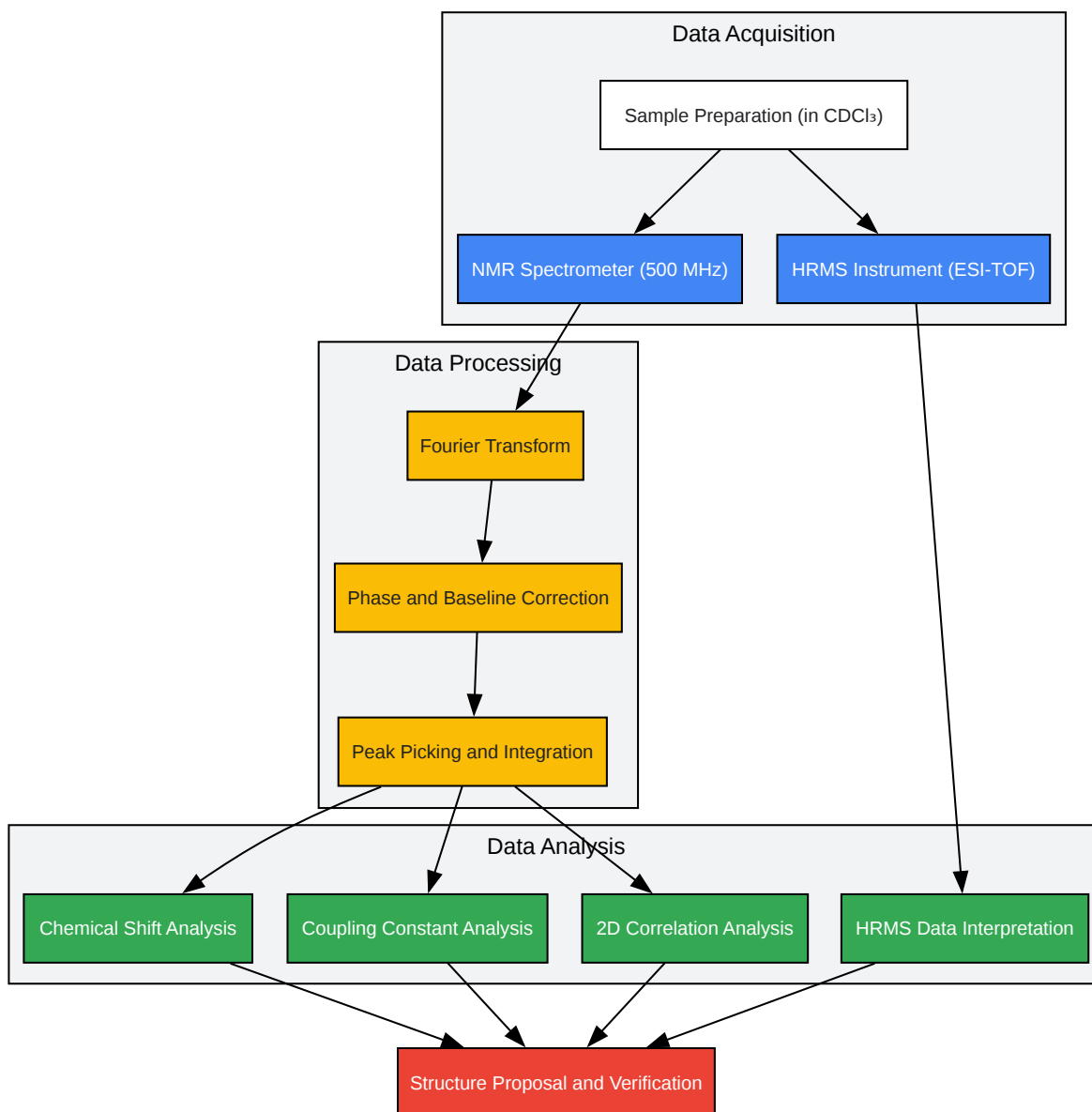
The spectroscopic data for **Curvulamine A** were acquired using the following instrumentation and parameters:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer operating at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The data was acquired in positive ion mode.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like **Curvulamine A** follows a logical and systematic workflow, beginning with the determination of its molecular formula and culminating in the complete assignment of its complex three-dimensional structure.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com